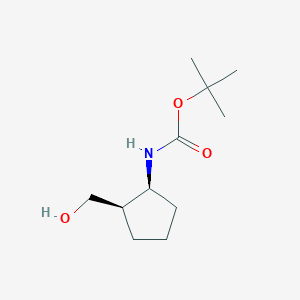
tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with (1S,2R)-2-(hydroxymethyl)cyclopentyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of chiral compounds due to its stereochemistry .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its carbamate group can act as a substrate or inhibitor for various enzymes .
Medicine
In medicine, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is investigated for its potential therapeutic properties. It has been studied for its role in drug delivery systems and as a prodrug for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
- tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
- tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
- tert-butyl carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry makes it particularly valuable in the synthesis of chiral compounds and in studies of enzyme specificity.
生物活性
tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative with potential pharmacological properties. This compound's unique structure, characterized by a tert-butyl group attached to a hydroxymethyl-substituted cyclopentane, suggests diverse biological activities. Although research on this specific compound is limited, studies on structurally similar compounds provide insights into its potential biological mechanisms and therapeutic applications.
- Molecular Formula : C11H21N1O3
- Molecular Weight : Approximately 215.29 g/mol
- CAS Number : 623582-54-7
The presence of the hydroxymethyl group may enhance the compound's reactivity and interaction with biological systems, making it an interesting candidate for further study.
The biological activity of this compound likely involves interactions with specific molecular targets, such as enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzyme activity. This interaction can be reversible, facilitating the study of enzyme kinetics and inhibition mechanisms.
Biological Activity Insights
Research into the biological activity of related carbamate compounds indicates several potential effects:
- Enzyme Interaction : Carbamates often serve as substrates or inhibitors in enzyme-catalyzed reactions. The interaction with enzymes can lead to altered metabolic pathways, affecting cellular functions such as signaling and gene expression.
- Pharmacological Properties : Compounds with similar structures have shown activity against various biological targets, including anti-inflammatory and antimicrobial effects. These properties suggest that this compound may also exhibit similar activities .
Case Studies and Applications
While specific studies on this compound are scarce, related research provides a foundation for understanding its potential:
- Enzyme Studies : Investigations into carbamate derivatives have demonstrated their role in modulating enzyme activity. For instance, studies have shown that certain carbamates can inhibit acetylcholinesterase, an enzyme critical for neurotransmission.
- Therapeutic Development : The unique structural features of this compound make it a candidate for developing new therapeutic agents aimed at various diseases. Its ability to interact with biological systems suggests potential applications in drug design .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate | CHNO | Structural isomer; similar biological activity |
| N-Boc-(1R,2R)-2-(hydroxymethyl)cyclopentanol | CHNO | Different protecting group; used in peptide synthesis |
| Cyclopentane-1-carboxylic acid derivatives | Varies | Common scaffold; explored for various biological activities |
This table highlights the structural diversity among related compounds and their potential implications for biological activity.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
InChIキー |
JHCUAQXGKDRBOU-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CO |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















